Croceaine A

Beschreibung

Eigenschaften

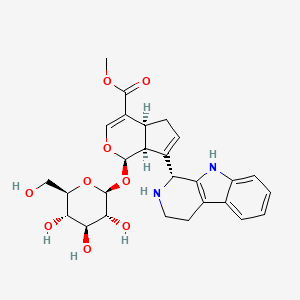

Molekularformel |

C27H32N2O9 |

|---|---|

Molekulargewicht |

528.5 g/mol |

IUPAC-Name |

methyl (1R,4aS,7aS)-7-[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate |

InChI |

InChI=1S/C27H32N2O9/c1-35-25(34)16-11-36-26(38-27-24(33)23(32)22(31)18(10-30)37-27)19-13(16)6-7-15(19)20-21-14(8-9-28-20)12-4-2-3-5-17(12)29-21/h2-5,7,11,13,18-20,22-24,26-33H,6,8-10H2,1H3/t13-,18-,19+,20-,22-,23+,24-,26-,27+/m1/s1 |

InChI-Schlüssel |

CNDZNSRMCKQXEC-YOBNALRNSA-N |

Isomerische SMILES |

COC(=O)C1=CO[C@@H]([C@H]2[C@@H]1CC=C2[C@@H]3C4=C(CCN3)C5=CC=CC=C5N4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Kanonische SMILES |

COC(=O)C1=COC(C2C1CC=C2C3C4=C(CCN3)C5=CC=CC=C5N4)OC6C(C(C(C(O6)CO)O)O)O |

Synonyme |

croceaine A |

Herkunft des Produkts |

United States |

Q & A

Q. What are the key structural and functional properties of Croceaine A, and how are they identified experimentally?

Answer: Structural elucidation typically involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Functional properties (e.g., solubility, stability) are assessed via high-performance liquid chromatography (HPLC) and thermal analysis. Experimental protocols must include validation against established reference compounds and reproducibility checks .

Q. What methodologies are recommended for synthesizing Croceaine A in laboratory settings?

Answer: Synthesis routes should prioritize atom economy and yield optimization. Common approaches include multi-step organic reactions (e.g., esterification, cyclization), with detailed characterization at each intermediate stage. Experimental sections must document reagent purity, reaction conditions (temperature, catalysts), and purification techniques (e.g., column chromatography) to ensure reproducibility .

Q. How can researchers design initial biological activity assays for Croceaine A?

Answer: Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using cell lines relevant to the compound’s hypothesized mechanism. Include positive and negative controls, dose-response curves, and statistical validation (e.g., ANOVA with post-hoc tests). Preclinical studies should adhere to ethical guidelines and report IC₅₀/EC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How should researchers resolve contradictions in Croceaine A’s reported bioactivity across studies?

Answer: Conduct a systematic review to identify variability sources:

Q. What advanced techniques are critical for elucidating Croceaine A’s mechanism of action?

Answer: Combine omics approaches (proteomics, transcriptomics) with molecular docking simulations to map interaction pathways. Validate findings using CRISPR-Cas9 gene editing or siRNA knockdowns. Ensure data integration via bioinformatics tools (e.g., STRING, KEGG pathways) to contextualize results within broader biological networks .

Q. How can researchers optimize experimental design for Croceaine A’s pharmacokinetic studies?

Answer: Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption, distribution, metabolism, and excretion (ADME). Validate models with in vivo studies in rodent cohorts, incorporating LC-MS/MS for plasma concentration analysis. Address interspecies variability by cross-referencing human hepatocyte data .

Q. What strategies mitigate bias when interpreting Croceaine A’s therapeutic potential?

Answer: Apply PICO (Population, Intervention, Comparison, Outcome) frameworks to define study parameters. Use double-blinded randomized controlled trials (RCTs) for clinical phases. Transparently report conflicts of interest and use tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) to assess evidence quality .

Methodological Considerations

- Data Reproducibility: Document all experimental parameters (e.g., solvent batches, instrument calibration) in supplementary materials. Use platforms like Zenodo for raw data archiving .

- Literature Gaps: Conduct scoping reviews using PRISMA guidelines to identify understudied areas (e.g., long-term toxicity, synergistic drug interactions) .

- Ethical Compliance: Obtain institutional review board (IRB) approval for studies involving human/animal subjects. Include ethical statements in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.